SB-221284 vs. SB-200646A: 100-Fold Improvement in 5-HT2C/2A Selectivity
SB-221284 demonstrates a dramatic improvement in selectivity for the 5-HT2C/2B receptors over the 5-HT2A receptor compared to the first-generation antagonist SB-200646A. SB-221284 achieves 160- to 250-fold selectivity for 5-HT2C over 5-HT2A, whereas SB-200646A exhibits only a 50-fold selectivity window [1][2]. This was achieved through rational design targeting a sterically allowed region at the 5-HT2C receptor that is disallowed at 5-HT2A [1].
| Evidence Dimension | 5-HT2C/5-HT2A Selectivity Ratio |
|---|---|
| Target Compound Data | 160- to 250-fold selectivity for 5-HT2C over 5-HT2A (Ki 2.2-2.5 nM vs. 398-550 nM) |
| Comparator Or Baseline | SB-200646A: ~50-fold selectivity for 5-HT2C over 5-HT2A (Ki ~125 nM vs. ~6.3 µM; pKi 6.9 vs. 5.2) |
| Quantified Difference | SB-221284 provides a 3.2- to 5-fold greater selectivity margin. |
| Conditions | Radioligand binding assays using cloned human 5-HT2 receptor subtypes. |
Why This Matters
Higher selectivity minimizes off-target 5-HT2A-mediated effects, enabling more precise interrogation of 5-HT2C/2B-mediated physiology in complex systems.
- [1] Bromidge, S. M., et al. (1998). Journal of Medicinal Chemistry, 41(10), 1598-1612. View Source
- [2] SB-200646A datasheet. Probes & Drugs. (2025). View Source
